4-(4-Ethylphenyl)-2-methylphenol
Description
Properties
IUPAC Name |
4-(4-ethylphenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-3-12-4-6-13(7-5-12)14-8-9-15(16)11(2)10-14/h4-10,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKXXZUWLOJRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683712 | |
| Record name | 4'-Ethyl-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-97-4 | |
| Record name | 4'-Ethyl-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing the biphenyl backbone. This method couples 4-bromo-2-methylphenol with 4-ethylphenylboronic acid under palladium catalysis.
Procedure :
-
Bromination of 2-Methylphenol :
-
Coupling Reaction :
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A mixture of 4-bromo-2-methylphenol (1 equiv), 4-ethylphenylboronic acid (1.1 equiv), (5 mol%), and (2 equiv) in a 3:1 toluene/water solvent system is heated at 90°C for 12 hours.
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Sodium hydride (), as demonstrated in etherification reactions, may replace to enhance base strength, accelerating transmetalation.
-
Yield and Purity :
Ullmann Coupling with Copper Catalysis
Ullmann coupling offers a cost-effective alternative, leveraging copper catalysts to join aryl halides.
Procedure :
-
Substrate Preparation :
-
Coupling Conditions :
Yield and Challenges :
Friedel-Crafts Alkylation
Friedel-Crafts alkylation introduces the ethylphenyl group directly onto the phenolic ring.
Procedure :
-
Electrophile Generation :
-
Alkylation :
Yield and Limitations :
-
Yield: 50–55%, limited by para/ortho selectivity. The ethyl group’s steric bulk favors para substitution, but competing ortho products require silica gel chromatography for removal.
Optimization of Reaction Parameters
Solvent Systems
Catalysts and Bases
| Catalyst | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| 85 | 98 | ||
| 70 | 95 | ||
| – | 55 | 90 |
Sodium hydride () proves superior to potassium hydroxide in minimizing side reactions, as evidenced in cyanobenzene etherification.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
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: Aromatic protons resonate at δ 7.2–7.4 ppm (biphenyl), with ethyl group signals at δ 1.2–1.4 ppm (triplet) and δ 2.6–2.8 ppm (quartet).
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Mass Spectrometry : Molecular ion peak at 212 () confirms molecular weight.
Industrial Scalability and Challenges
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Catalyst Recovery : Ni-MOF-74, used in acetophenone synthesis, could be adapted for recyclable palladium catalysts.
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Cost Efficiency : Ullmann coupling’s lower yield offsets palladium’s expense, necessitating lifecycle cost analysis.
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Waste Management : Chlorinated byproducts from Friedel-Crafts reactions require neutralization protocols akin to those in 2-chloro-4-methylphenol production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)-2-methylphenol undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
4-(4-Ethylphenyl)-2-methylphenol is characterized by its phenolic structure, which contributes to its reactivity and functionality in various applications. The compound can be represented structurally as follows:
- Chemical Formula : C15H18O
- Molecular Weight : 230.30 g/mol
This compound features an ethyl group and a methyl group attached to a phenolic ring, which enhances its solubility and reactivity.
Materials Science
Polymer Additives :
this compound is used as an additive in the production of polymers. Its antioxidant properties help stabilize polymers against oxidative degradation, thus extending the lifespan of materials used in various applications such as coatings, plastics, and rubber products.
Table 1: Applications in Polymer Science
| Application Type | Description | Benefits |
|---|---|---|
| Antioxidant Additive | Used in polymer formulations | Enhances thermal stability |
| UV Stabilizer | Protects against UV degradation | Increases longevity of materials |
Pharmaceuticals
Antimicrobial Agents :
Research indicates that phenolic compounds exhibit antimicrobial properties. This compound has been studied for its potential use in developing new antimicrobial agents, particularly in treating bacterial infections.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University demonstrated that this compound showed significant activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations as low as 100 µg/mL.
Environmental Science
Bioremediation :
This compound has been investigated for its role in bioremediation processes. Its ability to degrade pollutants makes it a candidate for use in cleaning up contaminated environments, particularly those affected by phenolic compounds.
Table 2: Environmental Applications
| Application Type | Description | Benefits |
|---|---|---|
| Bioremediation | Used to enhance microbial degradation of pollutants | Reduces environmental toxicity |
| Soil Treatment | Improves soil quality by degrading harmful substances | Promotes plant growth |
Toxicological Considerations
While exploring the applications of this compound, it is crucial to acknowledge its toxicological profile. The compound has been classified under various safety regulations due to its potential harmful effects on aquatic life and humans if not handled properly.
- Toxicity Profile :
- Very toxic to aquatic organisms.
- May cause skin irritation and respiratory issues upon exposure.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)-2-methylphenol involves its interaction with various molecular targets and pathways. For example, it can modulate neurological health by influencing the gut-brain axis and affecting the permeability of the blood-brain barrier . It may also undergo metabolic transformations, such as sulfation and glucuronidation, which influence its biological activity and excretion .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally analogous phenolic compounds, emphasizing substituent effects on properties and applications:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Substituent Effects on Bioactivity: Ethylphenyl vs. Alkoxy Chains: In the PBP series (), replacing the ethyl group with longer alkoxy chains (e.g., C4, C6) increased lipophilicity and altered estrogen receptor binding affinity. For example, PBP-C6 (47% yield) showed higher metabolic stability than PBP-C2 (16% yield), suggesting that bulkier substituents enhance pharmacokinetic profiles . Methyl vs. Thiol Groups: 4-Mercapto-2-methylphenol () demonstrated superior corrosion inhibition for carbon steel compared to non-thiolated analogs, attributed to the sulfur atom’s electron-donating capacity .
Environmental and Industrial Relevance: Simpler derivatives like 2-methylphenol (o-cresol) were detected in environmental samples exceeding hazard thresholds, highlighting their persistence and toxicity . In contrast, 4-ethyl-2-methoxyphenol () is valued in food chemistry for its antioxidant properties, underscoring how functional groups dictate application domains .
Synthetic Challenges :
- The introduction of ethylphenyl groups (as in 4-(4-ethylphenyl)-1,3-thiazole-2-carbaldehyde , ) often requires specialized catalysts (e.g., AgOTf) and microwave-assisted cyclization, indicating steric and electronic challenges in synthesizing such derivatives .
Research Implications and Gaps
- Environmental Impact: The detection of 2-methylphenol in groundwater () warrants studies on the environmental fate of more complex derivatives like this compound.
- Synthetic Optimization : and highlight the need for advanced synthetic methods (e.g., microwave irradiation, LiOH-mediated hydrolysis) to improve yields and purity in analogous compounds .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(4-Ethylphenyl)-2-methylphenol and its derivatives?
- Methodological Answer : Derivatives such as PBP-C2 and PBP-C12 are synthesized via alkylation reactions. For example, 4-[4-(4-Ethoxy-3-methylphenyl)heptan-4-yl]-2-methylphenol (PBP-C2) is prepared by reacting the precursor with ethyl iodide in methanol, followed by acidification, extraction with ether, drying, and purification via silica gel chromatography . Key steps include reflux conditions, stoichiometric control of alkylating agents, and chromatographic validation.
Q. What spectroscopic techniques are employed to characterize this compound?
- Methodological Answer : Structural confirmation relies on:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions (e.g., ethyl and methyl group integration).
- High-Resolution Mass Spectrometry (HR-ESI⁺ MS) : Validates molecular formulas (e.g., C₂₁H₂₈O₂ for PBP-C2) .
Q. How should researchers handle this compound safely in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Waste must be segregated and disposed via certified hazardous waste services. Experimental protocols should align with IFRA/RIFM guidelines, which emphasize exposure limits and toxicity thresholds for phenolic compounds .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized with varying alkoxy chains?
- Methodological Answer : Alkoxy chain length inversely correlates with yield due to steric hindrance. For instance:
| Derivative | Alkoxy Chain | Yield |
|---|---|---|
| PBP-C2 | Ethoxy | 47% |
| PBP-C12 | Dodecyloxy | 33% |
| Optimization strategies include: |
- Using polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Employing phase-transfer catalysts for longer chains .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer :
- QSAR Models : Correlate substituent electronic effects (e.g., Hammett σ values) with estrogen receptor binding affinity.
- Molecular Docking : Simulate interactions with target proteins (e.g., estrogen receptor α) to prioritize derivatives for synthesis.
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals to assess redox stability .
Q. How should researchers resolve contradictions in toxicological data for phenolic compounds like this compound?
- Methodological Answer : Apply the RIFM safety evaluation framework:
- Weight of Evidence : Integrate in vitro (e.g., Ames test) and in vivo (rodent studies) data.
- Dose-Response Analysis : Use benchmark dose modeling to identify NOAEL/LOAEL thresholds.
- Peer Review : Validate conclusions through independent panels, as done in IFRA standards .
Q. What strategies improve the stability of this compound in aqueous solutions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
